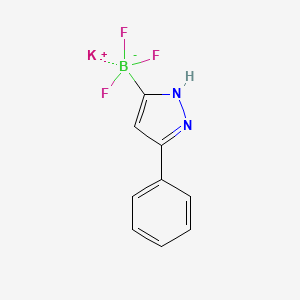

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate

Description

Properties

IUPAC Name |

potassium;trifluoro-(3-phenyl-1H-pyrazol-5-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF3N2.K/c11-10(12,13)9-6-8(14-15-9)7-4-2-1-3-5-7;/h1-6H,(H,14,15);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNRZGHHNDAFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=NN1)C2=CC=CC=C2)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402242-81-2 | |

| Record name | Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate can be synthesized through a multi-step process involving the reaction of 3-phenyl-1H-pyrazole with boron trifluoride and potassium carbonate. The reaction typically occurs in an inert atmosphere to prevent oxidation and other side reactions. The general steps are as follows:

Formation of the pyrazole-boron complex: 3-phenyl-1H-pyrazole is reacted with boron trifluoride in an organic solvent such as tetrahydrofuran.

Addition of potassium carbonate: Potassium carbonate is added to the reaction mixture to form the potassium salt of the trifluoroborate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate undergoes various types of chemical reactions, including:

Suzuki–Miyaura coupling: This is a widely used reaction in organic synthesis where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution reactions: It can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium catalysts: Used in Suzuki–Miyaura coupling reactions.

Organic solvents: Tetrahydrofuran, ethanol, and acetone are commonly used solvents.

Inert atmosphere: Reactions are often conducted under an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Synthetic Routes

The compound can be synthesized through a multi-step process involving the reaction of 3-phenyl-1H-pyrazole with boron trifluoride and potassium carbonate in an inert atmosphere. The detailed steps include:

- Formation of the Pyrazole-Boron Complex : Reacting 3-phenyl-1H-pyrazole with boron trifluoride in tetrahydrofuran.

- Addition of Potassium Carbonate : This forms the potassium salt of the trifluoroborate.

Organic Synthesis

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate is primarily used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki–Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.

Case Study Example :

In a study published in Nature Communications, researchers utilized this compound to synthesize complex biaryl compounds, demonstrating its effectiveness in forming stable carbon-carbon bonds under mild conditions .

Medicinal Chemistry

The compound plays a significant role in the development of new drug candidates. Its ability to form diverse molecular architectures makes it valuable for synthesizing biologically active compounds.

Case Study Example :

A recent investigation highlighted its application in synthesizing potential anti-cancer agents by modifying existing drug structures through cross-coupling reactions .

Materials Science

In materials science, this compound is employed to create novel materials with unique properties, such as conducting polymers and advanced composites.

Data Table: Comparison of Material Properties

| Material Type | Properties | Applications |

|---|---|---|

| Conducting Polymer | High electrical conductivity | Flexible electronics |

| Composite Material | Enhanced mechanical strength | Aerospace components |

Biological Studies

Research is ongoing into the biological activities of this compound, particularly its interactions with biomolecules and potential therapeutic effects.

Case Study Example :

Studies have indicated that this compound may exhibit antimicrobial properties, warranting further exploration into its use as a pharmaceutical agent .

Mechanism of Action

The mechanism of action of potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an aryl or vinyl halide. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst in the Suzuki–Miyaura coupling reaction.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₉H₇BF₃KN₂.

- Synthesis : Typically prepared via diazotization of 1H-pyrazol-5-amine derivatives followed by reaction with boron trifluoride etherate and subsequent precipitation with potassium salts .

- Applications : Serves as a versatile intermediate in organic synthesis, enabling the construction of complex heterocycles and functionalized aromatics .

The structural and functional diversity of pyrazole-based trifluoroborates arises from substitutions on the pyrazole ring or the boron center. Below is a detailed comparison with key analogues:

Substituent Variations on the Pyrazole Ring

Potassium trifluoro(1-methyl-1H-pyrazol-5-yl)borate

- Molecular Formula : C₄H₅BF₃KN₂.

- Structural Difference : A methyl group replaces the phenyl substituent at the pyrazole’s 1-position.

- Impact :

- Synthesis Yield : ~84% yield via hydrazine-mediated cyclization .

Potassium trifluoro(3-(4-methoxyphenyl)-1H-pyrazol-5-yl)borate

- Molecular Formula : C₁₀H₉BF₃KN₂O.

- Structural Difference : A 4-methoxyphenyl group replaces the phenyl substituent.

- Impact :

Potassium trifluoro(1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-yl)borate

- Molecular Formula : C₁₁H₈BF₆KN₂.

- Structural Difference : Incorporates a trifluoromethylphenyl group and a methyl substituent.

- Impact :

Comparison Table: Structural and Functional Attributes

Reactivity and Stability

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃) increase boron’s electrophilicity, accelerating transmetalation in Suzuki reactions. Conversely, electron-donating groups (e.g., OMe) slow reactivity but improve shelf stability .

- Steric Hindrance : Bulky substituents like phenyl or tert-butyl reduce reaction rates but enhance selectivity in asymmetric syntheses .

- Solubility : Phenyl-substituted derivatives exhibit lower solubility in polar solvents (e.g., water) compared to methyl analogues, necessitating THF or DMSO as reaction media .

Case Study: Fluorination Reactions

Potassium trifluoro(3-methoxyphenyl)borate demonstrated non-selective fluorination with Selectfluor™, yielding multiple products. In contrast, the phenyl-substituted analogue showed higher selectivity due to reduced electron density at boron .

Biological Activity

Potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate (KTFP) is a boron-containing compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

KTFP is characterized by its molecular formula , which includes a trifluoroborate group attached to a 3-phenyl-1H-pyrazole moiety. Its structural features contribute to its reactivity and solubility, making it a valuable reagent in chemical reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BF₃KN₂ |

| Molecular Weight | 226.06 g/mol |

| Solubility | Soluble in polar solvents |

| Hazard Classification | Harmful if swallowed; irritant |

The biological activity of KTFP is primarily linked to its interactions with various biomolecules. It acts as a reagent in palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including potential pharmaceutical compounds.

Enzyme Interactions

KTFP has been shown to interact with specific enzymes, enhancing their catalytic efficiency. The mechanism involves the transfer of the trifluoroborate group to enzyme active sites, which can influence substrate binding and turnover rates. This property is particularly relevant in drug design, where enzyme modulation can lead to improved therapeutic outcomes.

Antimicrobial Properties

Research indicates that KTFP exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, suggesting that derivatives of pyrazole compounds can serve as potential antimicrobial agents. The specific mechanisms by which KTFP exerts its antimicrobial effects may involve disruption of microbial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Preliminary studies have investigated the cytotoxic effects of KTFP on cancer cell lines. The compound demonstrated selective toxicity towards certain cancer cells while exhibiting minimal effects on normal cells. This selectivity is crucial for developing targeted cancer therapies, as it could reduce side effects associated with conventional chemotherapy .

Case Studies

- Antimicrobial Efficacy : In vitro tests revealed that KTFP inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations lower than those required for traditional antibiotics. This finding underscores the potential for KTFP derivatives in treating infections resistant to standard therapies.

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of KTFP on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant anticancer potential .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future studies include:

- Mechanistic Studies : Detailed investigations into how KTFP interacts with specific enzymes and cellular pathways.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy of KTFP in animal models.

- Structure-Activity Relationship (SAR) : Exploring modifications to the KTFP structure to enhance its biological activity and reduce toxicity.

Q & A

Q. What are the standard synthetic routes for preparing potassium trifluoro(3-phenyl-1H-pyrazol-5-yl)borate, and how can reaction conditions be optimized?

The compound is typically synthesized via lithiation of the pyrazole precursor followed by boronation. A general procedure involves:

- Dissolving 3-phenyl-1H-pyrazol-5-amine in dry THF under inert atmosphere.

- Adding BF₃·OEt₂ to stabilize intermediates.

- Introducing triisopropyl borate and aqueous KHF₂ to form the borate salt . Optimization includes controlling temperature (-20°C to prevent side reactions), stoichiometric ratios (3:1 BF₃·OEt₂:amine), and post-synthesis purification via recrystallization .

Q. Which characterization techniques are critical for confirming the structure and purity of this borate salt?

- X-ray crystallography : SHELXL refinement (via WinGX suite) resolves molecular geometry and confirms boron coordination .

- Multinuclear NMR : ¹¹B NMR (δ ~0–5 ppm for tetrahedral boron) and ¹⁹F NMR (δ -70 to -80 ppm for CF₃ groups) validate structural integrity .

- HRMS : Exact mass analysis (e.g., m/z 214.046 for related borates) ensures purity .

Q. What safety precautions are essential when handling this compound?

- Use inert atmosphere (N₂/Ar) to prevent hydrolysis of the borate.

- Avoid skin/eye contact due to potential irritation (GHS Category 2A).

- Store in moisture-free environments at -20°C to stabilize the trifluoroborate group .

Advanced Research Questions

Q. How can researchers address low yields or impurities during synthesis, particularly with moisture-sensitive intermediates?

- Side reaction mitigation : Replace hygroscopic solvents (THF) with deuterated DMF-d₇ for better intermediate stability.

- Purification : Use column chromatography (silica gel, acetone/hexane) or recrystallization from acetone/Et₂O to remove unreacted pyrazole or boron byproducts .

Q. What strategies resolve contradictions in crystallographic data, such as disordered trifluoromethyl groups?

- Apply SHELXL restraints to model fluorine disorder.

- Use high-resolution data (≤1.0 Å) and TWIN/BASF commands in SHELX for twinned crystals .

- Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How does this borate perform in cross-coupling reactions compared to other trifluoroborate salts?

- The 3-phenylpyrazole moiety enhances stability in Suzuki-Miyaura couplings due to π-π stacking with palladium catalysts.

- Benchmark against aryltrifluoroborates: Higher yields (≥85%) in coupling with electron-deficient partners but slower kinetics (monitor via ¹⁹F NMR) .

Q. What advanced analytical methods can elucidate decomposition pathways under catalytic conditions?

- In situ ¹¹B NMR : Track borate degradation (e.g., hydrolysis to boric acid).

- TGA-MS : Correlate mass loss (150–200°C) with fluorine release (m/z 19, 69) .

- DFT calculations : Model boron-fluorine bond dissociation energies to predict stability .

Q. How can researchers troubleshoot poor catalytic activity in metal-mediated reactions using this borate?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.